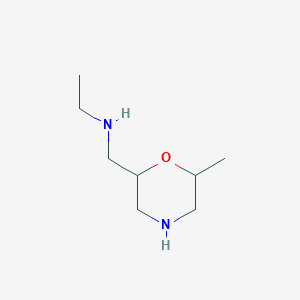
2-Morpholinemethanamine, N-ethyl-6-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Morpholinemethanamine, N-ethyl-6-methyl-: is an organic compound that belongs to the class of amines It is characterized by the presence of a morpholine ring, an ethyl group, and a methyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Michael Addition Reaction: The synthesis of 2-Morpholinemethanamine, N-ethyl-6-methyl- can be initiated by the Michael addition of morpholine with ethyl acrylate in the presence of ferric chloride in water.
Hydrazinolysis: The intermediate product, ethyl 3-morpholinopropanoate, undergoes hydrazinolysis to form 3-morpholinopropanehydrazide.
Curtius Rearrangement: The final step involves the Curtius rearrangement of the hydrazide to yield 2-Morpholinemethanamine, N-ethyl-6-methyl-.
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often with the removal of oxygen atoms.
Substitution: Substituted derivatives with different functional groups replacing the amino group.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Morpholinemethanamine, N-ethyl-6-methyl- is used as a building block in organic synthesis. It can be employed in the preparation of various heterocyclic compounds and as a ligand in coordination chemistry .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development .
Medicine: The compound’s potential therapeutic applications include its use as an intermediate in the synthesis of pharmaceuticals. It may be explored for its effects on specific biological targets, such as enzymes or receptors .
Industry: In the industrial sector, 2-Morpholinemethanamine, N-ethyl-6-methyl- is used in the production of specialty chemicals, agrochemicals, and polymers. Its unique chemical structure allows for its incorporation into various industrial processes .
Wirkmechanismus
The mechanism of action of 2-Morpholinemethanamine, N-ethyl-6-methyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
2-Morpholinoethanamine: A related compound with a similar structure but different substituents.
N-Methylmorpholine: Another morpholine derivative with distinct chemical properties.
Uniqueness: 2-Morpholinemethanamine, N-ethyl-6-methyl- stands out due to its unique combination of an ethyl and a methyl group attached to the nitrogen atom. This structural feature imparts specific chemical and biological properties that differentiate it from other morpholine derivatives .
Eigenschaften
CAS-Nummer |
259090-44-3 |
|---|---|
Molekularformel |
C8H18N2O |
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
N-[(6-methylmorpholin-2-yl)methyl]ethanamine |
InChI |
InChI=1S/C8H18N2O/c1-3-9-5-8-6-10-4-7(2)11-8/h7-10H,3-6H2,1-2H3 |
InChI-Schlüssel |
CGOMKABAJWHPOI-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCC1CNCC(O1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


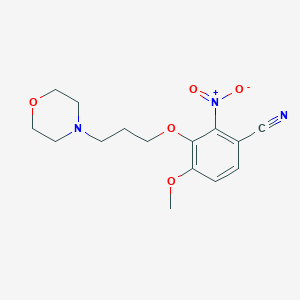

![Ethanone, 1-(3-chlorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfonyl]-](/img/structure/B12339716.png)

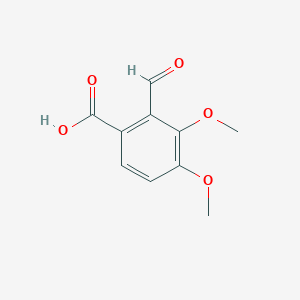
![5-[(2S,6S,7E,9E)-13-(3-Furyl)-2,6,10-trimethyl-7,9-tridecadienylidene]-4-hydroxy-3-methylfuran-2(5H)-one](/img/structure/B12339742.png)
![Hydrazinecarboxylic acid, 2-[[5-(trifluoromethyl)-2-pyridinyl]methylene]-, 1,1-dimethylethyl ester](/img/structure/B12339744.png)
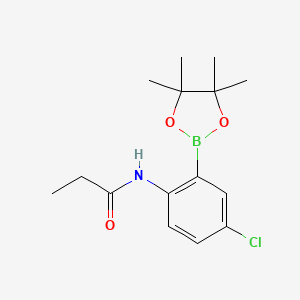
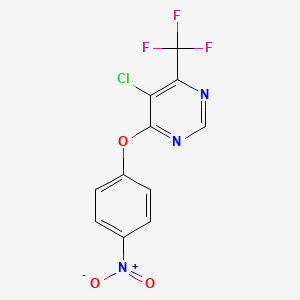
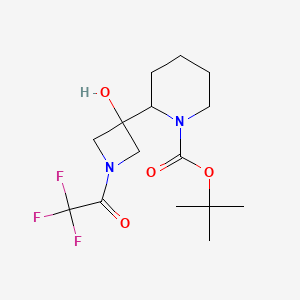

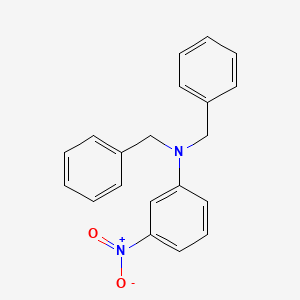

![5-Chloro-6-[(2-oxopyrrolidin-1-yl)methyl]-1,3-diazinane-2,4-dione](/img/structure/B12339781.png)
